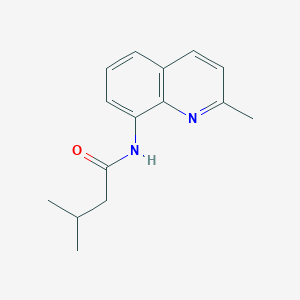![molecular formula C26H26ClN3O2 B243822 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in different research studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of fungal cells by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide has several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the integrity of the fungal cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent antitumor and antifungal activity. This makes it an ideal compound for use in studies that aim to develop new cancer and antifungal drugs. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This limits its use in studies that involve the use of live cells.
Zukünftige Richtungen
There are several future directions for the research of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide. One of the most important directions is the development of new cancer and antifungal drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Moreover, studies are needed to investigate the potential use of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the synthesis of 4-(4-ethylbenzoyl)-1-piperazine. This is achieved by reacting 4-ethylbenzoyl chloride with piperazine in the presence of a base. The second step involves the synthesis of 2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide. This is achieved by reacting 4-(4-ethylbenzoyl)-1-piperazine with 2-chlorobenzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications. One of the most important applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to exhibit antifungal activity against several fungal strains.
Eigenschaften
Molekularformel |
C26H26ClN3O2 |
|---|---|
Molekulargewicht |
448 g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-2-19-7-9-20(10-8-19)26(32)30-17-15-29(16-18-30)22-13-11-21(12-14-22)28-25(31)23-5-3-4-6-24(23)27/h3-14H,2,15-18H2,1H3,(H,28,31) |
InChI-Schlüssel |
JRKLVIJHBXWWAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

